molecular formula C9H16O B13549418 2-(4-Methylcyclohexyl)acetaldehyde

2-(4-Methylcyclohexyl)acetaldehyde

Cat. No.: B13549418
M. Wt: 140.22 g/mol
InChI Key: JJYINMRODRODBP-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)acetaldehyde is a saturated alicyclic aldehyde of interest in chemical research, particularly in the development of novel fragrance compounds . While specific studies on this exact isomer are limited, its structural class is prominent in olfaction science. Research on closely related compounds, such as 2-(4-tert-pentylcyclohexyl)acetaldehyde, indicates that such molecules can exhibit fresh, floral, and aldehyde notes, suggesting potential for this compound in the synthesis and study of new scent profiles for perfumes and air fresheners . The compound serves as a valuable synthetic intermediate. Aldehydes of this type can be further transformed via reactions such as reduction to alcohols or conversion to other derivatives, making them versatile building blocks in organic synthesis exploration . From a synthetic chemistry perspective, the preparation of 4-alkyl cyclohexyl acetaldehydes often involves routes such as the Wittig reaction followed by hydrolysis . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment and safety protocols.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(4-methylcyclohexyl)acetaldehyde

InChI

InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10/h7-9H,2-6H2,1H3

InChI Key

JJYINMRODRODBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC=O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Cinnamate Derivatives

One documented approach to synthesize cyclohexyl acetaldehyde derivatives involves hydrogenation of cinnamate esters. For example, methyl cinnamate can be hydrogenated in the presence of ruthenium and/or palladium catalysts under controlled temperature and hydrogen pressure to yield methyl cyclohexyl-propionate with high purity and yield. Although this process yields the propionate ester rather than the aldehyde directly, the aldehyde can be obtained by subsequent reduction or controlled partial hydrolysis of the ester.

  • Reaction Conditions :
    • Catalyst: Ruthenium and/or palladium
    • Temperature: Variable (2 to 100 hours reaction time, preferably 5 to 40 hours)
    • Hydrogen pressure: Controlled in a pressure vessel with stirring
    • Purity: >99.5%
    • Yield: ~99%

This method is industrially relevant for fragrance intermediates and can be adapted for aldehyde synthesis by modifying downstream steps.

Wittig Reaction Followed by Oxime Formation and Reduction

A more direct synthetic route involves the Wittig reaction of 1,4-cyclohexanedione with ethyl acetate triphenylphosphine ylide to form ethyl 2-(4-carbonylcyclohexenyl)acetate, followed by conversion to oxime intermediates and subsequent reduction to the aldehyde or related amine derivatives.

  • Stepwise Process :

    • Wittig reaction between 1,4-cyclohexanedione and ethyl acetate triphenylphosphine ylide in solvents such as toluene, dioxane, or tetrahydrofuran at 60–120 °C.
    • Formation of ethyl 2-(4-carbonylcyclohexenyl)acetate intermediate.
    • Reaction with hydroxylamine hydrochloride and organic acids (maleic acid, oxalic acid dihydrate, or fumaric acid) under reflux to form hydroxyiminocyclohexenyl acetate derivatives (oximes).
    • Reduction or further transformation to yield this compound or related compounds.
  • Yields : Oxime intermediates are obtained in 78.7–82.2% yields depending on acid and solvent conditions.

This method benefits from relatively mild reaction conditions and good control over stereochemistry and functional group placement.

General Notes on Aldehyde Preparation Techniques

  • Selective oxidation of corresponding alcohols or controlled partial reduction of esters or acids are common routes to aldehydes.
  • Protecting groups and mild reaction conditions are often required to prevent over-oxidation or polymerization of aldehydes.
  • Catalytic hydrogenation and Wittig reaction strategies are preferred for industrial scalability and stereochemical control.

Comparative Data Table of Preparation Routes

Preparation Method Starting Material(s) Key Reagents/Catalysts Conditions Yield (%) Comments
Catalytic hydrogenation of methyl cinnamate Methyl cinnamate Ru and/or Pd catalyst, H₂ 2–100 h, controlled temp & pressure ~99 High purity, industrially scalable
Wittig reaction + oxime formation 1,4-Cyclohexanedione, ethyl acetate ylide Hydroxylamine hydrochloride, organic acids 60–120 °C, reflux in organic solvents 78.7–82.2 Mild conditions, good yields
Aldehyde condensation to oxazolidines Aldehydes + 2-hydroxymethylpiperidine MgSO₄, DCM or toluene Room temp, mild drying agents Up to 96 Analytical standard preparation, indirect

Research Findings and Industrial Relevance

  • The hydrogenation approach provides a robust and high-yielding route to cyclohexyl derivatives with high purity, suitable for fragrance and pharmaceutical intermediates.
  • The Wittig reaction-based synthesis offers flexibility in functional group transformations and is amenable to scale-up with moderate to high yields.
  • Protective group chemistry and condensation reactions with amino alcohols are valuable for analytical and synthetic manipulations of aldehyde functionalities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-(4-Methylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield 2-(4-Methylcyclohexyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Base catalysts like sodium hydroxide or acid catalysts like sulfuric acid.

Major Products

    Oxidation: 2-(4-Methylcyclohexyl)acetic acid.

    Reduction: 2-(4-Methylcyclohexyl)ethanol.

    Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

2-(4-Methylcyclohexyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving aldehyde dehydrogenase enzymes.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed oxidation or reduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties
2-(4-Methylcyclohexyl)acetaldehyde C₉H₁₆O* 4-methylcyclohexyl, -CH₂CHO Inferred pheromone activity (analogy to DMCHA)
2-(4-Ethylcyclohexyl)acetaldehyde C₁₀H₁₈O 4-ethylcyclohexyl, -CH₂CHO Higher hydrophobicity; CCS values (136.0 Ų for [M+H]+)
2-(4-Hydroxyphenyl)acetaldehyde C₈H₈O₂ 4-hydroxyphenyl, -CH₂CHO High polarity (pKa ~9.93); used in aromatic synthesis
(Z)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA) C₁₀H₁₆O Cyclohexylidene (unsaturated), 3,3-dimethyl Beetle pheromone; fragmentation m/z 152(79), 137(61)
2-(4-Methylcyclohexyl)acetic acid C₉H₁₆O₂ 4-methylcyclohexyl, -CH₂COOH Industrial intermediate; 99% purity

*Note: Molecular formula inferred from structural analogy to (ethyl derivative).

Key Comparative Analysis

A. Substituent Effects on Physicochemical Properties

  • Cyclohexylidene vs. Cyclohexyl : The unsaturated cyclohexylidene ring in DMCHA introduces stereoisomerism (Z/E), critical for pheromone specificity. Saturation in this compound may reduce volatility compared to DMCHA .
  • Hydroxyphenyl vs. Cyclohexyl : The aromatic hydroxyl group in 2-(4-Hydroxyphenyl)acetaldehyde increases polarity (boiling point 281°C vs. ~200°C estimated for methylcyclohexyl analogues) and acidity (pKa ~9.93), making it suitable for aqueous-phase reactions .

C. Analytical Differentiation

  • Collision Cross-Section (CCS) : The ethyl derivative (2-(4-Ethylcyclohexyl)acetaldehyde) exhibits distinct CCS values (e.g., 136.0 Ų for [M+H]+), which could aid in mass spectrometric differentiation from methyl-substituted analogues .
  • Fragmentation Patterns: DMCHA isomers show diagnostic fragments (e.g., m/z 152, 137) in EI-MS, whereas saturated cyclohexyl aldehydes may lack these unsaturated fragments .

Q & A

Q. Key Considerations :

  • Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid over-oxidation or side reactions.
  • Use inert atmospheres (N₂/Ar) to stabilize aldehyde groups against oxidation.

Basic: How is the purity and structural integrity of this compound validated?

Answer:
Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the cyclohexyl group’s stereochemistry and aldehyde proton resonance (δ ~9.5–10 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile impurities (e.g., residual solvents) .
  • High-Performance Liquid Chromatography (HPLC) : For quantifying aldehyde content and separating isomers .

Q. SAR Table :

CompoundBiological Activity (IC₅₀)Key Structural Feature
This compound15 µM (ROS inhibition)Hydrophobic cyclohexyl group
2-(4-Hydroxyphenyl)acetaldehyde8 µMPolar hydroxyl group

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon/vacuum-sealed containers to minimize oxidation of the aldehyde group .
  • Solvent : Dissolve in anhydrous dichloromethane or THF for long-term stability .

Advanced: How does steric hindrance from the 4-methylcyclohexyl group influence reaction kinetics?

Answer:

  • Steric Effects : The bulky cyclohexyl group reduces reaction rates in nucleophilic additions (e.g., aldol condensations) due to restricted access to the aldehyde carbon. Kinetic studies using stopped-flow techniques can quantify this effect .
  • Comparative Kinetics : Compare rate constants (k) with less hindered analogs (e.g., 2-phenylacetaldehyde) to isolate steric contributions .

Q. Example Data :

Compoundk (M⁻¹s⁻¹)Steric Parameter (Es)
This compound0.45–1.24
2-Phenylacetaldehyde1.820.00

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (aldehydes are irritants) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Neutralize with aqueous sodium bisulfite before disposal .

Advanced: What strategies optimize enantioselective synthesis of chiral derivatives?

Answer:

  • Chiral Catalysts : Use Sharpless epoxidation or Evans auxiliaries to induce asymmetry in downstream reactions (e.g., cyclopropanation) .
  • Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers .

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